molecular formula C6H16Cl2N2O B8413275 4-(Aminomethyl)piperidin-4-ol dihydrochloride

4-(Aminomethyl)piperidin-4-ol dihydrochloride

Cat. No.: B8413275
M. Wt: 203.11 g/mol
InChI Key: SZEVKGFYCLHOOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)piperidin-4-ol dihydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its unique structural properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidin-4-ol dihydrochloride typically involves the reduction of 4-piperidone derivatives. One common method includes the use of zinc and acetic acid to reduce N-acyl-2,3-dihydro-4-pyridones to 4-piperidones

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation and other advanced techniques to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

4-(Aminomethyl)piperidin-4-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxyl groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A related compound with similar structural features but lacking the aminomethyl group.

    4-Aminopiperidine: Another similar compound with an amino group but without the hydroxyl group.

Uniqueness

4-(Aminomethyl)piperidin-4-ol dihydrochloride is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

4-(aminomethyl)piperidin-4-ol;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c7-5-6(9)1-3-8-4-2-6;;/h8-9H,1-5,7H2;2*1H

InChI Key

SZEVKGFYCLHOOU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN)O.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 g (4.9 mmol) of ethyl 4-aminomethyl-4-hydroxypiperidine-1-carboxylate is heated overnight under reflux with 10 ml of concentrated hydrochloric acid. The product is concentrated, and the crystals are triturated with acetone, filtered off with suction and dried in a vacuum desiccator over P4O10.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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